![molecular formula C21H26FN3O3S B2395214 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide CAS No. 897613-47-7](/img/structure/B2395214.png)

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

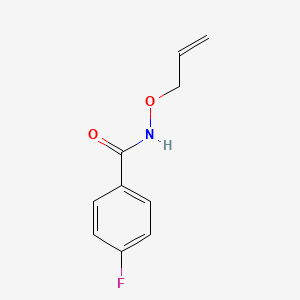

“N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide” is a chemical compound with the molecular formula C16H22FN3O3S and a molecular weight of 355.43. It is related to a class of compounds that have been studied for their inhibitory effects on equilibrative nucleoside transporters (ENTs) .

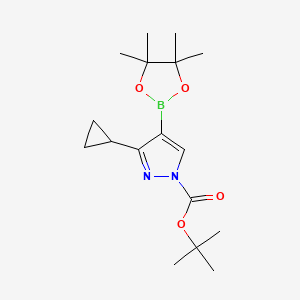

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a sulfonylethyl group, and a 3,5-dimethylbenzamide moiety. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications

Radiolabeled Antagonist for Neurotransmission Studies

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide, known as [18F]p-MPPF, is a radiolabeled antagonist used for studying the serotonergic neurotransmission in the brain using positron emission tomography (PET). This research focuses on the synthesis, radiochemistry, and application of [18F]p-MPPF in animal (rats, cats, and monkeys) and human studies, highlighting its potential for advancing our understanding of serotonin receptors in various neurological conditions (Plenevaux et al., 2000).

Metabolism of Novel Antidepressants

Another significant application involves the study of Lu AA21004, a novel antidepressant, where N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide plays a role in understanding its metabolism. This research outlines how Lu AA21004 is metabolized in human liver microsomes to various metabolites, contributing to the drug's pharmacokinetic profile and providing insights into its safety and efficacy (Hvenegaard et al., 2012).

Antibacterial and Anticancer Applications

Research on piperazine derivatives, including structures related to N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide, has revealed potential antibacterial and anticancer activities. Studies have synthesized and tested various piperazine compounds, demonstrating their efficacy against different bacterial strains and human cancer cell lines. These findings suggest a promising avenue for developing new therapeutic agents targeting specific bacterial infections and cancer types (Wu Qi, 2014), (Mallesha et al., 2012).

Adenosine Receptor Antagonists

Further research into 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has led to the development of adenosine A2B receptor antagonists, showcasing the diverse therapeutic potential of piperazine derivatives. These compounds have shown high affinity and selectivity for A2B adenosine receptors, indicating their usefulness in studying adenosine-mediated physiological processes and potential therapeutic applications in diseases where adenosine plays a key role (Borrmann et al., 2009).

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor . .

Biochemical Pathways

The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal function of these transporters, which play a crucial role in nucleotide synthesis and the regulation of adenosine function .

Pharmacokinetics

Its irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect .

Result of Action

The compound’s action results in reduced uridine uptake in cells, indicating a disruption in nucleoside transport .

Future Directions

Future research could focus on further exploring the structure-activity relationship of this compound and its analogues, particularly in relation to their inhibitory effects on ENTs . Additionally, more detailed studies could be conducted to determine the physical and chemical properties of this compound, as well as its safety and potential hazards.

properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3S/c1-16-13-17(2)15-18(14-16)21(26)23-7-12-29(27,28)25-10-8-24(9-11-25)20-6-4-3-5-19(20)22/h3-6,13-15H,7-12H2,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQZJQMDBHNJIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(tert-butyl)-1,9-dimethyl-7-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2395133.png)

![2-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2395137.png)

![N-cyclohexyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2395139.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2395142.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2395143.png)

![7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2395145.png)

![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2395146.png)

![[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2395152.png)